molecular formula C9H9N5O2 B2799291 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1326932-87-9

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Cat. No.: B2799291
CAS No.: 1326932-87-9
M. Wt: 219.204
InChI Key: PKFBDTUUZZMVNY-UHFFFAOYSA-N
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Description

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a versatile chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. Its structure incorporates a 1,3,4-oxadiazole heterocycle linked to a pyridine ring, a scaffold recognized as a privileged structure in pharmacology . The 1,3,4-oxadiazole ring acts as a bioisostere for amides and esters, which can enhance pharmacological properties and facilitate hydrogen bonding with biological targets . The primary research application of this compound is as a precursor for the synthesis of novel potential chemotherapeutic agents. Scientific studies have utilized this acetohydrazide to create a series of N-benzylidene derivatives, which were developed and evaluated as potential telomerase inhibitors . Telomerase is a reverse transcriptase that maintains telomere length and is highly activated in most tumor cells but is practically absent in somatic cells, making it a promising and selective target for cancer therapy . Derivatives stemming from this core structure have demonstrated potent, broad-spectrum anticancer activity in vitro against several human cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), SW1116 (colorectal cancer), and BGC823 (gastric cancer) . The most active compound from one such series exhibited IC50 values ranging from 0.76 to 1.54 µM against these cell lines and showed potent telomerase inhibitory activity with an IC50 of 1.18 ± 0.14 µM . Molecular docking simulations suggest these derivatives can bind effectively to the active site of telomerase . Researchers value this compound for its role in constructing hybrid molecules that may act through multiple mechanisms, as the 1,3,4-oxadiazole core is known to target various enzymes crucial for cancer cell proliferation, including thymidylate synthase, HDAC, and topoisomerase II . This acetohydrazide is provided For Research Use Only. It is intended for laboratory research purposes by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c10-12-7(15)5-8-13-14-9(16-8)6-1-3-11-4-2-6/h1-4H,5,10H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFBDTUUZZMVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For example, the reaction of 2-(pyridin-4-yl)-1,3,4-oxadiazole-5-carboxylic acid with hydrazine hydrate can yield the desired acetohydrazide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial activity. Specifically, compounds containing the oxadiazole ring have been tested against various bacterial strains. In vitro studies indicate that 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide demonstrates promising antibacterial effects comparable to established antibiotics like ciprofloxacin. For instance, a study reported that oxadiazole derivatives exhibited antibacterial activity ranging from 88% to 120% of that of ciprofloxacin against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted that oxadiazole derivatives can inhibit cancer cell proliferation effectively. Specific derivatives were shown to have potent activity against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Synthesis Techniques

The synthesis of this compound typically involves multiple steps starting from pyridine derivatives. Common methods include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Coupling Reactions : The final step often involves coupling the oxadiazole with hydrazine derivatives to yield the desired hydrazide compound.

These synthetic routes may utilize various solvents and catalysts to enhance yield and purity.

Drug Design

The unique structural features of this compound make it a candidate for further modifications aimed at drug design. Its ability to interact with biological targets suggests potential as a lead compound in developing new antibiotics or anticancer agents . The structure–activity relationship (SAR) studies are crucial for optimizing its efficacy and reducing toxicity.

Materials Science

Beyond biological applications, compounds containing pyridine and oxadiazole moieties are also explored for their electronic properties in materials science. They may serve as precursors for developing organic semiconductors or as components in organic light-emitting diodes (OLEDs) due to their favorable electronic characteristics .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated antibacterial activity comparable to ciprofloxacin against multiple strains
Anticancer ActivityEffective against HCT-116, MCF-7, and HeLa cell lines; induced apoptosis
Drug DesignIdentified as a lead compound for further modifications in antibiotic development

Mechanism of Action

The mechanism of action of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of nucleotide pyrophosphatases, it binds to the active site of the enzyme, preventing the hydrolysis of nucleotides and thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Modifications

The compound’s analogs vary primarily in substituents on the hydrazide group or the oxadiazole ring. Notable examples include:

Compound Name/Structure Key Modifications Biological Activity Reference
N′-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide Benzylidene substitution at hydrazide Anticancer (EGFR inhibition, IC50 = 0.010 μM)
2-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (116) Nitrobenzylidene group Anticancer (IC50 = 1.1–1.5 μM)
Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)formimidate (117) Pyridin-3-yl and formimidate substitution Anticancer (IC50 = 0.2757 μM, superior to erlotinib)
1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (3) Mercapto and pyridinylamino groups Antimicrobial (MIC = 30.2–43.2 μg/cm³)
N′-substituted-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide Variable N′-substituents Antiviral (HIV-1 inhibition)

Pharmacological Activities

Anticancer Activity
  • 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide derivatives demonstrate EGFR-targeted anticancer activity. For example, compound 132 (IC50 = 0.010 μM) outperforms standard drugs like erlotinib (IC50 = 0.4178 μM) .
  • Diethyl phosphonate derivatives (126, 127) show antiproliferative effects against HCT116 colon cancer cells (IC50 ≈ 9.5 μM), comparable to doxorubicin .
  • Compound 117 , with a pyridin-3-yl substitution, exhibits double the potency of erlotinib in cytotoxicity assays .
Antiviral Activity
  • N′-substituted derivatives inhibit HIV-1 IIIB and HIV-2 ROD strains in MT-4 cells, though activity is moderate compared to Nevirapine .
Antimicrobial Activity
  • 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (3) shows broad-spectrum antimicrobial activity (MIC = 30.2–43.2 μg/cm³), attributed to the mercapto group enhancing membrane penetration .
Dual Activities
  • Unlike the parent compound, 1-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl)-2-((pyrimidin-2-ylthio)methyl)-1H-benzo[d]imidazole exhibits dual anticancer and anti-inflammatory effects (COX-2 inhibition, IC50 = 8.2 mM) .

Structure-Activity Relationship (SAR)

  • Pyridinyl Position : Pyridin-4-yl substitution (vs. pyridin-3-yl) enhances EGFR affinity due to optimal steric and electronic interactions .
  • Hydrazide Modifications : Benzylidene or nitrobenzylidene groups at the hydrazide nitrogen improve cytotoxicity by stabilizing ligand-receptor interactions .
  • Sulfur-Containing Groups : Sulfanyl (‑S‑) or mercapto (‑SH) substituents enhance antimicrobial activity by increasing lipophilicity .
  • Phosphonate Esters : Diethyl phosphonate derivatives (e.g., 126 , 127 ) introduce hydrogen-bonding interactions, improving antiproliferative effects .

Methodological Considerations

  • Assays : Most studies use MTT assays for cytotoxicity , molecular docking for target validation , and MIC tests for antimicrobial screening .
  • Reference Standards : Doxorubicin, erlotinib, and Nevirapine are common benchmarks for comparison .

Biological Activity

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features both pyridine and oxadiazole rings, which contribute to its unique electronic properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₃H₁₀N₄O
CAS Number 54754-58-4
IUPAC Name This compound

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives demonstrate strong bactericidal effects against various bacterial strains, including Staphylococcus spp. . The mechanism of action is believed to involve the inhibition of biofilm formation and disruption of cellular processes critical for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. Notably, compounds within this class have shown promising results against several cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)<10
HepG2 (Liver Cancer)<20
A549 (Lung Cancer)<15

These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspase pathways and modulation of p53 expression levels .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving L929 normal cell lines, certain derivatives exhibited minimal cytotoxic effects at concentrations up to 200 µM. In contrast, some compounds demonstrated enhanced viability under specific conditions (Table below) :

Compound IDConcentration (µM)Viability (%)
Compound 2412>100
Compound 25100<50
Compound 2950>100

This variability in cytotoxicity highlights the need for further investigation into structure-activity relationships to optimize therapeutic efficacy while minimizing toxicity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Gene Expression Modulation : It influences signaling pathways such as NF-kB, which is pivotal in inflammation and immune responses.
  • Apoptotic Induction : Evidence suggests that it can trigger apoptosis in cancer cells by activating intrinsic pathways involving p53 and caspases.

Case Studies

Several case studies have demonstrated the effectiveness of oxadiazole derivatives in treating various conditions:

  • Study on Antimicrobial Efficacy : A study published in MDPI reported that certain derivatives exhibited higher antibacterial activity than standard treatments like ciprofloxacin .
  • Cancer Cell Line Testing : Another study highlighted the effectiveness of oxadiazole derivatives against multiple cancer cell lines, with significant induction of apoptosis observed in MCF-7 cells .

Q & A

Q. What are the optimal synthetic routes for 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

Formation of the oxadiazole ring : Cyclization of precursor hydrazides with appropriate reagents (e.g., triethyl phosphite in acetic acid under reflux) .

Introduction of the pyridinyl group : Coupling reactions using pyridine derivatives under controlled pH and temperature .

Acetohydrazide functionalization : Reaction with hydrazine hydrate in ethanol under reflux .

Q. Optimization Strategies :

  • Temperature : Maintain reflux conditions (80–100°C) for cyclization to avoid side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reactivity .
  • Catalysts : Employ weak bases (e.g., NaOAc) to facilitate intermediate formation .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole FormationTriethyl phosphite, acetic acid, reflux65–75
Pyridinyl CouplingPyridine-4-carbaldehyde, DMF, 90°C60–70
Hydrazide FormationHydrazine hydrate, ethanol, reflux80–85

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm, oxadiazole protons at δ 7.2–7.5 ppm) .
    • ¹³C NMR : Confirms carbon backbone, including oxadiazole (C=O at ~165 ppm) and pyridinyl carbons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 275.08) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., N-H stretch at ~3200 cm⁻¹ for hydrazide) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/SignalsReference
¹H NMRδ 8.6 (pyridinyl H), δ 7.3 (oxadiazole H)
HRMSm/z 275.08 [M+H]+
IR3200 cm⁻¹ (N-H)

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., NMR, MS, X-ray crystallography) to confirm bond connectivity. For example, single-crystal X-ray diffraction resolves ambiguous NOE effects in NMR .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Case Study : Inconsistent ¹³C NMR signals for the oxadiazole ring were resolved via X-ray crystallography, revealing tautomeric forms influenced by solvent polarity .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound for antimicrobial activity?

Methodological Answer:

  • Derivatization : Synthesize analogs with modifications to the pyridinyl, oxadiazole, or hydrazide moieties. For example:
    • Replace pyridinyl with other heterocycles (e.g., furan) to assess electronic effects .
    • Vary substituents on the acetohydrazide group to modulate lipophilicity .
  • Biological Assays :
    • Antimicrobial Testing : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Enzyme Inhibition : Evaluate binding to targets (e.g., dihydrofolate reductase) via enzyme kinetics .
  • Molecular Docking : Simulate interactions with bacterial enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .

Q. Table 3: SAR Insights from Evidence

ModificationBiological ImpactReference
Pyridinyl → FuranReduced antimicrobial activity
Hydrazide → AmideEnhanced lipoxygenase inhibition

Q. How should researchers design experiments to address contradictory data in biological activity studies?

Methodological Answer:

  • Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls to exclude solvent artifacts .
  • Reproducibility Checks : Replicate studies across independent labs or assay formats (e.g., microbroth dilution vs. disk diffusion) .

Example : Discrepancies in IC₅₀ values for enzyme inhibition were resolved by standardizing assay pH and co-factor concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.